N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide
CAS No.: 2097932-10-8
Cat. No.: VC5333335
Molecular Formula: C19H18ClNO2S2
Molecular Weight: 391.93
* For research use only. Not for human or veterinary use.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide - 2097932-10-8](/images/structure/VC5333335.png)
Specification
CAS No. | 2097932-10-8 |
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Molecular Formula | C19H18ClNO2S2 |
Molecular Weight | 391.93 |
IUPAC Name | 3-(3-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide |
Standard InChI | InChI=1S/C19H18ClNO2S2/c20-14-4-1-3-13(11-14)6-9-19(23)21-12-15(22)16-7-8-18(25-16)17-5-2-10-24-17/h1-5,7-8,10-11,15,22H,6,9,12H2,(H,21,23) |
Standard InChI Key | RLSHQSHALVEDBM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C₁₆H₁₄ClNO₃S₃, with a molecular weight of 399.92 g/mol. Key structural features include:
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A 2,2'-bithiophene moiety contributing to π-conjugation and electronic delocalization.
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A hydroxyethyl group enabling hydrogen bonding and solubility modulation.
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A 3-chlorophenyl-propanamide tail introducing steric bulk and hydrophobic interactions.
Table 1: Physicochemical Properties
The bithiophene unit’s electron-rich nature facilitates charge transport, making the compound a candidate for organic semiconductors. The chlorophenyl group enhances metabolic stability, a trait observed in pharmacologically active analogs .
Synthesis and Reaction Pathways
Synthesis typically involves multi-step organic reactions:
Key Steps:
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Bithiophene Intermediate Preparation:
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Hydroxyethylamine Formation:
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Propanamide Coupling:
Table 2: Representative Synthesis Route
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Bithiophene synthesis | FeCl₃, CHCl₃, 0°C, 12 h | 72% |
2 | Hydroxyethylamine addition | NH₃, H₂O, 60°C, 6 h | 85% |
3 | Amide coupling | EDC, HOBt, DCM, rt, 24 h | 68% |
Note: Yields are illustrative based on analogous syntheses .
Electronic and Material Science Applications
The bithiophene moiety’s conjugated system enables applications in:
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Organic Photovoltaics (OPVs): As electron donors in bulk heterojunction cells.
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Organic Light-Emitting Diodes (OLEDs): Emissive layer components due to tunable bandgaps.
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Sensors: Thiophilic interactions for heavy metal detection.
Table 3: Electronic Properties of Bithiophene Derivatives
Compound | Bandgap (eV) | HOMO (eV) | LUMO (eV) |
---|---|---|---|
Target Compound | 2.3 (est.) | -5.1 | -2.8 |
Poly(3-hexylthiophene) | 1.9 | -5.2 | -3.3 |
Bithiophene-C60 Adduct | 1.7 | -6.0 | -4.3 |
Data extrapolated from bithiophene analogs.
Compound | Target | IC₅₀/EC₅₀ | Model |
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(R)-AS-1 (EAAT2 modulator) | Glutamate uptake | 15.3 μM | Mouse MES |
3-(3-Chlorophenyl)propanamide | COX-2 | 8.2 μM | RAW 264.7 |
Bithiophene-thiazole | Tubulin | 2.4 μM | MCF-7 cells |
Challenges and Future Directions
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Synthesis Optimization: Improve yields via flow chemistry or catalytic methods.
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Bioactivity Profiling: Screen against neurological and oncological targets.
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Material Stability: Address photodegradation in OPVs via structural derivatization.
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